5-Bromo-N-methyl-N-phenylpyridin-2-amine
Description
5-Bromo-N-methyl-N-phenylpyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position and a methyl-phenyl substituted amine at the 2-position. This compound is structurally characterized by its electron-withdrawing bromine substituent and the steric bulk of the N-methyl-N-phenyl group, which collectively influence its electronic properties, solubility, and reactivity. The bromine atom at position 5 enhances electrophilic substitution reactivity, making the compound a valuable intermediate in Suzuki cross-coupling reactions for synthesizing more complex molecules . Its crystal packing and intermolecular interactions (e.g., hydrogen bonding) are critical for understanding its solid-state behavior and stability .
Properties
IUPAC Name |
5-bromo-N-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUQWLHYTATQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670587 | |
| Record name | 5-Bromo-N-methyl-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-02-7 | |
| Record name | 5-Bromo-N-methyl-N-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-methyl-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-phenylpyridin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Major products are N-oxides of the original compound.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
5-Bromo-N-methyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 5-Bromo-N-methyl-N-phenylpyridin-2-amine and structurally related pyridine/pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Methoxy groups (e.g., in 5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine) increase electron density on the aromatic ring, favoring electrophilic reactions .
Synthetic Methods :
- Copper-catalyzed N-arylation is a common method for introducing aryl groups to pyridines, achieving ~80% yields for both the target compound and its methoxyphenyl analog .
- Reductive amination (e.g., for 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) enables the formation of benzylamine derivatives but requires precise control of reducing agents .
Crystallography and Solid-State Behavior :
- The N-methylpyrimidin-2-amine derivative forms a planar pyrimidine ring with intermolecular C–H⋯N and N–H⋯N hydrogen bonds, creating a 2D network .
- In contrast, the dimethoxybenzyl-substituted pyridine forms centrosymmetric dimers via N–H⋯N hydrogen bonds, influencing its solubility and stability .
Physicochemical Properties: Halogen substituents: Bromine at position 5 enhances electrophilicity, while fluorine (as in 5-Bromo-6-fluoropyridin-2-amine) increases lipophilicity and metabolic stability .
Biological Activity
5-Bromo-N-methyl-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 263.133 g/mol. The structure features a pyridine ring, a bromine atom, a methyl group, and an attached phenyl group, which are characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes, contributing to its antimicrobial properties.
- Anti-inflammatory Properties : It potentially modulates signaling pathways involved in inflammation.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit various antimicrobial activities. For instance, studies have shown that this compound can inhibit the growth of multiple bacterial strains, including E. coli. In comparative studies, it demonstrated significant inhibition rates against these pathogens .
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 79.78 |
| Rifampicin (Control) | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
Study on Antithrombotic Activity
A study evaluated the antithrombotic effects of various pyridine derivatives, including this compound. The results indicated that this compound exhibited moderate anti-thrombolytic activity, with an inhibition percentage comparable to other known agents:
| Compound | Anti-thrombolytic Activity (%) |
|---|---|
| This compound | 31.61 |
| Compound with highest activity | 41.32 |
This suggests that while the compound has potential as an antithrombotic agent, further modifications may enhance its efficacy .
Biofilm Inhibition Studies
In another study focusing on biofilm formation, this compound showed promising results:
| Compound | Biofilm Inhibition Rate (%) |
|---|---|
| This compound | 90.95 |
| Positive Control | 100 |
This high inhibition rate indicates potential applications in preventing biofilm-related infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
